4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide
Description
4-Nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide is a bis-nitro-substituted benzamide derivative featuring a pyridin-3-yl scaffold. Its structure comprises two nitro groups at the para positions of two benzamide moieties, linked via an amide bond to a pyridine ring.
Properties
IUPAC Name |
4-nitro-N-[3-[(4-nitrobenzoyl)amino]pyridin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-18(12-1-5-14(6-2-12)23(27)28)21-16-9-10-20-11-17(16)22-19(26)13-3-7-15(8-4-13)24(29)30/h1-11H,(H,22,26)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJWMBKOTUGJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide typically involves multiple steps. One common method starts with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 3-amino-4-nitropyridine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and temperature control to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(4-nitrobenzamido)pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Nitro Substitutions
4-Nitro-N-(3-nitrophenyl)benzamide ():
- Structure : Contains a single nitro group on the benzamide and a nitro-substituted aniline.
- Key Differences : Lacks the pyridin-3-yl scaffold and the bis-amide linkage.
- Synthesis : Prepared via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride, highlighting the reactivity of nitro groups in directing electrophilic substitution .
Pharmacologically Active Benzamide Derivatives
- Imatinib Mesylate (): Structure: Contains a 4-methylpiperazine-methyl group and a pyrimidin-2-ylamino-phenyl scaffold. Key Similarities: Shares the benzamide core and pyridine/pyrimidine heterocycles. Functional Role: The benzamide in imatinib is critical for binding to the ATP pocket of tyrosine kinases like Bcr-Abl . In contrast, the nitro groups in the target compound may confer distinct electronic effects or oxidative reactivity.
- Flumbatinib (): Structure: Includes a trifluoromethyl group and a pyridin-3-ylpyrimidin-2-ylamino motif. Key Differences: The trifluoromethyl group enhances metabolic stability, whereas nitro groups may increase electrophilicity. Both compounds exploit pyridinyl scaffolds for target engagement .
Substituted Benzamides with Varied Pharmacophores
- 4-Methoxy-N-pyridin-3-yl-benzamide (): Structure: Methoxy substituent instead of nitro.
- N-(3-Aminopyridin-4-yl)benzamide (): Structure: Amino group on the pyridine ring. Functional Contrast: The amino group enables hydrogen bonding, whereas nitro groups may sterically hinder interactions or participate in redox reactions .
Physicochemical and Spectral Comparisons
Table 1: Comparative Physicochemical Properties
Notes:
- Nitro groups in the target compound likely reduce solubility (high LogP) compared to methoxy or amino derivatives.
- Spectral data for analogs (e.g., imatinib) confirm the utility of 1H NMR and HRMS in verifying benzamide structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
